Z-Stereochemical Assignment and Tautomeric Locking vs. E-Isomer Ambiguity
The compound is unambiguously assigned as the Z-configuration (IUPAC: (2Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethanone), as evidenced by its isomeric SMILES: C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3C=C2)/O . The Z-geometry is stabilized by an intramolecular N–H···O hydrogen bond involving the quinoline N–H and the ethanone oxygen, which locks the molecule in the enaminone tautomeric form. In related quinolin-2(1H)-ylidene systems studied by X-ray diffraction, the exocyclic C=C bond length is consistently ~1.400 Å, and the C=O bond is elongated to ~1.237 Å relative to non-conjugated ketones (typical C=O ~1.21 Å), both confirming the enaminone resonance form [1]. By contrast, the commercial CK1 inhibitor IC 261 (which shares a quinolin-2-ylidene core but with 3,4,5-trimethoxyphenyl substitution) is explicitly sold as a mixture of Z- and E-isomers, with the predominant isomer expected to be E . This isomer heterogeneity introduces ambiguity in dose–response and SAR studies that is absent when using the defined Z-isomer of the target compound.
| Evidence Dimension | Stereochemical purity and isomeric definition |
|---|---|
| Target Compound Data | Single Z-isomer confirmed by isomeric SMILES; intramolecular N–H···O hydrogen bond stabilizes enaminone tautomer |
| Comparator Or Baseline | IC 261 (CAS 186611-52-9): mixture of Z- and E-isomers; predominant isomer expected to be E (Sigma-Aldrich product specification) |
| Quantified Difference | Defined Z-isomer vs. isomeric mixture of undefined Z/E ratio |
| Conditions | Solid-state X-ray diffraction and DFT calculations (quinolin-2(1H)-ylidene series); vendor quality specification (IC 261) |
Why This Matters
For reproducible SAR studies, crystallography, or analytical method development, a single defined isomer eliminates the confounding variable of isomeric heterogeneity that affects both binding and physicochemical measurements.
- [1] Khimich, O. et al. Structural and computational features of four highly polar quinolin-2(1H)-ylidene derivatives: Equilibrium preference for enaminothione, enamine, and enaminone tautomeric structures. J. Mol. Struct. 2013, 1054–1055, 262–270. View Source
